molecular formula C18H22N4O8S B13416187 Sulfamidine N1-glucuronide

Sulfamidine N1-glucuronide

Cat. No.: B13416187
M. Wt: 454.5 g/mol
InChI Key: DVJFXGPKAOOEAT-MGLUKCQKSA-N
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Description

Sulfamidine N1-glucuronide (CAS 52351-41-4) is a significant Phase II metabolite of the sulfonamide antibiotic sulfamidine (also known as sulfamethomidine or sulfadimidine). This conjugate is formed in humans via the metabolic process of N1-glucuronidation, one of the two primary pathways for sulfamidine biotransformation, the other being N4-acetylation . Research indicates that N1-glucuronidation is a major metabolic route for several sulfonamides in humans, leading to a final double conjugate, N4-acetylsulfamethomidine N1-glucuronide . Studies on the parent drug have shown that the N1-glucuronidation process results in a substantial (approximately 75%) decrease in the protein binding of the sulfonamide, which can significantly influence its distribution and elimination . A defining characteristic of this metabolite is its rapid excretion, as no measurable plasma concentrations are typically found in plasma. This is potentially explained by renal glucuronidation occurring after active tubular reabsorption . This compound is presented as a high-purity standard to support pharmaceutical and bioanalytical research. It is an essential reference material for investigators studying the pharmacokinetics, metabolic disposition, and excretion profiles of sulfonamide antibiotics. Applications include use in mass spectrometry, method development for HPLC analysis, and in-vitro enzyme activity studies. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H22N4O8S

Molecular Weight

454.5 g/mol

IUPAC Name

(2S,3S,4S,6R)-6-[(4-aminophenyl)sulfonyl-(4,6-dimethylpyrimidin-2-yl)amino]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C18H22N4O8S/c1-8-7-9(2)21-18(20-8)22(31(28,29)11-5-3-10(19)4-6-11)16-14(25)12(23)13(24)15(30-16)17(26)27/h3-7,12-16,23-25H,19H2,1-2H3,(H,26,27)/t12-,13-,14?,15-,16+/m0/s1

InChI Key

DVJFXGPKAOOEAT-MGLUKCQKSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)N([C@H]2C([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)S(=O)(=O)C3=CC=C(C=C3)N)C

Canonical SMILES

CC1=CC(=NC(=N1)N(C2C(C(C(C(O2)C(=O)O)O)O)O)S(=O)(=O)C3=CC=C(C=C3)N)C

Origin of Product

United States

Chemical Synthesis and Preparative Methodologies for Sulfamidine N1 Glucuronide

Synthetic Routes for N1-Glucuronide Derivative Preparation

The chemical synthesis of N-glucuronides, including Sulfamidine N1-glucuronide, typically involves the reaction of a suitable glucuronic acid donor with the aglycone (sulfamidine). A common and established method for this type of synthesis is analogous to the Koenigs-Knorr reaction.

One of the primary synthetic strategies involves the coupling of a protected glucuronyl donor, such as a glucuronyl bromide, with the sulfonamide. For instance, a method similar to the synthesis of sulfadimethoxine (B1681780) N1-glucuronide can be applied, where the sodium salt of the sulfonamide is reacted with a protected bromoglucuronate, like methyl 2,3,4-tri-O-acetyl-1-bromoglucuronate. nih.gov This reaction leads to the formation of the N-glucuronide bond. Subsequent deprotection steps are then required to remove the acetyl and methyl protecting groups, yielding the final this compound.

The choice of the glucuronic acid donor and its activating group is critical for the success of the synthesis. Various donors have been developed to improve yield and stereoselectivity. Activation of the anomeric carbon of the glucuronate donor can be achieved with different leaving groups, such as sulfonyl or trichloroacetimidate (B1259523) groups, which can offer advantages in terms of reactivity and reaction conditions. mdpi.com The reaction is typically carried out in the presence of a promoter, such as a Lewis acid, to facilitate the coupling. mdpi.com

Synthetic Method Glucuronic Acid Donor Example Aglycone Key Features
Modified Koenigs-KnorrMethyl 2,3,4-tri-O-acetyl-1-bromoglucuronateSodium SulfamidineStandard method for forming glycosidic bonds. nih.gov
Imidate-based GlycosylationO-acetyl glucuronyl (N-p-methoxyphenyl)-trifluoroacetimidateSulfamidineHigh-yielding, often with good stereoselectivity for the β-anomer. mdpi.com
Sulfonyl-activated GlycosylationMethyl 2,3,4-tri-O-benzoyl-1-methanesulfonyl-α-D-glucopyranuronateSulfamidineProvides an alternative activation method for the anomeric center. mdpi.com

Chemoenzymatic and Biocatalytic Approaches for Metabolite Production

Chemoenzymatic and biocatalytic methods offer a valuable alternative to total chemical synthesis for producing drug metabolites. These approaches leverage the high selectivity of enzymes or whole microbial systems to generate glucuronides, often overcoming challenges of regioselectivity and stereoselectivity encountered in chemical synthesis. nih.gov

The primary enzymes responsible for glucuronidation in vivo are UDP-glucuronosyltransferases (UGTs). hyphadiscovery.com These enzymes catalyze the transfer of glucuronic acid from the activated cofactor uridine (B1682114) 5'-diphosphoglucuronic acid (UDPGA) to a substrate like sulfamidine. In vitro systems utilizing human liver microsomes, which are rich in UGTs, can be used in combination with UDPGA to generate sufficient quantities of the N1-glucuronide for analytical purposes and structural elucidation. nih.gov

Microbial biotransformation is another powerful technique for producing glucuronides on a larger scale. hyphadiscovery.com This involves screening a panel of microorganisms for their ability to metabolize the parent drug. Certain microbes possess enzymes analogous to mammalian UGTs and can efficiently convert sulfamidine to its N1-glucuronide metabolite. This approach has been successfully used to produce gram quantities of N-glucuronides, providing essential material for use as reference standards. hyphadiscovery.com

Biocatalytic System Description Application
Human Liver MicrosomesFractions of liver cells containing high concentrations of drug-metabolizing enzymes, including UGTs. nih.govIn vitro generation of metabolites for identification and structural analysis. nih.gov
Recombinant Human UGTsSpecific UGT isoforms produced through recombinant DNA technology.Production of specific glucuronide isomers and metabolic pathway studies. hyphadiscovery.com
Microbial BiotransformationUse of whole microorganisms (e.g., bacteria, fungi) to perform enzymatic conversions. hyphadiscovery.comScalable production of metabolites for reference standards and further studies. hyphadiscovery.com

Isolation and Purification Techniques for Synthetic Intermediates and Final Products

The isolation and purification of this compound from either a chemical reaction mixture or a biological matrix is a critical step to obtain a pure analytical standard. A multi-step approach involving extraction and chromatography is typically employed.

Solid-phase extraction (SPE) is a common initial step for sample cleanup and enrichment, particularly when isolating metabolites from complex biological samples like plasma or urine. nih.gov This technique separates the compound of interest from interfering matrix components based on its physicochemical properties.

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the final purification of glucuronides. nih.govru.nl Preparative HPLC, using columns with a larger diameter, allows for the separation and collection of milligram-to-gram quantities of the pure compound. ru.nl The choice of mobile phase and column chemistry is optimized to achieve the best resolution between the N1-glucuronide and any remaining starting materials, byproducts, or other metabolites. For hydrophilic compounds like glucuronides, reversed-phase HPLC is commonly used. scispace.com

Following chromatographic separation, the collected fractions containing the purified product are often concentrated under reduced pressure, for example, using a rotary evaporator. The final step to obtain the solid product is frequently freeze-drying (lyophilization), which removes the solvent to yield the purified this compound. ru.nl

Spectroscopic and Chromatographic Methods for Structural Confirmation of Synthesized this compound

Once synthesized and purified, the definitive structural confirmation of this compound requires a combination of spectroscopic and chromatographic techniques.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a cornerstone for the analysis of drug metabolites. nih.gov This technique provides the molecular weight of the compound through the parent ion and offers structural information through fragmentation patterns. nih.gov For this compound, analysis would confirm the addition of a glucuronic acid moiety (mass increase of 176 Da) to the sulfamidine molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides the most definitive structural elucidation. One-dimensional (1H and 13C) and two-dimensional NMR experiments are used to determine the precise connectivity of atoms. nih.gov Key evidence for the formation of the N1-glucuronide would include the chemical shifts of the protons and carbons of the glucuronic acid moiety and the observation of correlations between the anomeric proton of the glucuronic acid and the sulfonamide portion of the molecule in 2D NMR spectra (e.g., ROESY or NOESY). nih.gov

Infrared (IR) Spectroscopy can provide functional group information, confirming the presence of characteristic groups within the molecule, such as hydroxyl, carboxyl, and sulfonamide groups. nih.gov

Chromatographic Confirmation involves comparing the retention time of the synthesized compound with that of the metabolite produced in a biological system (e.g., from a human liver microsomal incubation). Co-elution of the synthetic standard and the biologically generated metabolite under identical HPLC conditions provides strong evidence of their identity. hyphadiscovery.com

Analytical Technique Information Provided
HPLCRetention time for identity confirmation against a biological standard. nih.gov
Mass Spectrometry (MS)Molecular weight and fragmentation patterns for structural clues. nih.gov
NMR Spectroscopy (1H, 13C, 2D)Unambiguous determination of molecular structure and connectivity. nih.gov
Infrared (IR) SpectroscopyConfirmation of functional groups present in the molecule. nih.gov

Enzymatic Biotransformation and Glucuronidation Mechanisms of Sulfamidine N1 Glucuronide Formation

Identification and Characterization of Uridine (B1682114) Diphosphate (B83284) Glucuronosyltransferase (UGT) Isoforms Involved

While the specific UGT isoforms responsible for the N1-glucuronidation of sulfamidine have not been definitively identified in dedicated studies, data from related sulfonamides and compounds with similar chemical structures suggest the involvement of members from the UGT1A and UGT2B subfamilies. Notably, studies on the N-glucuronidation of perfluorooctanesulfonamide (FOSA), another sulfonamide-containing compound, have implicated human UGT2B4 and UGT2B7 as key enzymes in this metabolic pathway researchgate.net. Furthermore, UGT1A4 is known to play a significant role in the N-glucuronidation of various compounds, including tertiary amines, making it another plausible candidate for sulfamidine metabolism nih.gov.

Kinetic Parameters of UGT-Mediated N1-Glucuronidation (Km, Vmax, CLint)

For instance, the N-glucuronidation of medetomidine, a reaction catalyzed by UGT1A4 and UGT2B10, exhibits complex kinetics. UGT2B10 displays a high affinity for medetomidine, with Km values in the low micromolar range, while UGT1A4 has a lower affinity, with Km values exceeding 0.6 mM nih.gov. In another example, the glucuronidation of morphine by UGT2B7 follows Michaelis-Menten kinetics, with an apparent Km of 2 mM and a Vmax of 2.5 nmol/mg/min in human liver microsomes nih.gov.

Interactive Data Table: Examples of Kinetic Parameters for N-Glucuronidation by UGT Isoforms

UGT IsoformSubstrateKm (µM)Vmax (nmol/mg/min)Kinetic Model
UGT1A4Medetomidine>600-Low-affinity component
UGT2B10Medetomidine11-16-High-affinity component
UGT2B7Morphine20002.5Michaelis-Menten

Note: This table presents example data from analogous compounds to illustrate the concept of kinetic parameters and is not specific to sulfamidine.

Regioselectivity and Substrate Specificity of Glucuronidation at the N1 Position

The preferential formation of Sulfamidine N1-glucuronide highlights the regioselectivity of the involved UGT enzymes. The molecular structure of both the substrate and the enzyme's active site are key determinants of this selectivity. For sulfonamides, the presence of multiple nitrogen atoms raises the possibility of glucuronidation at different positions. However, the electronic and steric properties of the sulfamidine molecule likely favor the N1-position for enzymatic conjugation.

The regioselectivity of UGT isoforms is largely dictated by the size and shape of their substrate-binding pockets nih.govnih.gov. For instance, studies on the N-glucuronidation of medetomidine by UGT1A4 and UGT2B10 revealed distinct regioselective profiles, with UGT1A4 primarily producing the N3-glucuronide, while UGT2B10 showed less stringent regioselectivity nih.gov. Steric hindrance has also been proposed as a major factor influencing N-selectivity in the glucuronidation of heterocyclic amines washington.edu. It is plausible that the active sites of the UGT isoforms metabolizing sulfamidine are configured to optimally accommodate the molecule in an orientation that presents the N1-nitrogen for nucleophilic attack on the UDP-glucuronic acid co-substrate.

Comparative Analysis of UGT Activity Across Different Model Species (Non-Human)

Significant species differences have been observed in the N-glucuronidation of sulfonamides and other xenobiotics. These variations are often attributable to differences in the expression levels and catalytic activities of UGT isoforms among species.

A notable example is the metabolism of sulfamethomidine, a sulfonamide closely related to sulfamidine. In humans and rhesus monkeys, N1-glucuronidation is a major metabolic pathway. In contrast, this pathway is reportedly absent in rats and rabbits for this compound. Similarly, pigs have been shown to be incapable of forming N1-glucuronides of sulfadimethoxine (B1681780) and sulfamethomidine.

The ability of different species to carry out N-glucuronidation appears to be compound-dependent, with rabbits and guinea pigs generally showing a high capacity for this biotransformation nih.gov. For tertiary amines, N-glucuronidation is a common metabolic route in non-human primates and humans nih.gov. Studies on the glucuronidation of other drugs, such as ezetimibe, have also highlighted significant interspecies variability in the activity of UGT1A3 and UGT1A4 mdpi.com. These findings underscore the importance of selecting appropriate animal models in preclinical studies to accurately predict the metabolic fate of sulfonamides in humans.

Interactive Data Table: Species Differences in N1-Glucuronidation of Sulfonamides

CompoundHumanRhesus MonkeyRatRabbitPig
SulfamethomidineMajor pathwayMajor pathwayAbsentAbsent-
SulfadimethoxineMajor pathway---Absent

Note: This table summarizes reported species differences in the N1-glucuronidation of sulfonamides closely related to sulfamidine.

Molecular Regulation of UGT Gene Expression and Enzyme Activity

The expression and activity of UGT enzymes are tightly regulated at both the transcriptional and post-translational levels. These regulatory mechanisms ensure appropriate responses to exposures to xenobiotics and endogenous compounds, and contribute to the inter-individual variability observed in drug metabolism.

Transcriptional Regulation by Nuclear Receptors and Other Factors

The transcription of UGT genes is controlled by a complex network of transcription factors, including several nuclear receptors that act as sensors for a wide range of endogenous and exogenous ligands. The expression of the candidate UGTs for sulfamidine metabolism, namely UGT1A4, UGT2B4, and UGT2B7, is known to be regulated by multiple nuclear receptors and other transcription factors.

The regulation of UGT genes is often isoform-specific. For example:

UGT1A4: The expression of UGT1A4 is regulated by the aryl hydrocarbon receptor (AhR) and hepatocyte nuclear factor 1 alpha (HNF1α) researchgate.net. The pregnane X receptor (PXR) and constitutive androstane receptor (CAR) are also known to be involved in the regulation of several UGT1A genes mdpi.comnih.gov.

UGT2B4: The farnesoid X receptor (FXR) and peroxisome proliferator-activated receptor alpha (PPARα) have been identified as key regulators of UGT2B4 expression researchgate.netmdpi.com.

UGT2B7: The transcriptional regulation of UGT2B7 is more complex, involving a broader range of factors, including FXR, HNF4α, HNF1, the vitamin D receptor (VDR), and forkhead box protein A1 (FOXA1) researchgate.net.

These nuclear receptors and transcription factors bind to specific response elements in the promoter and enhancer regions of the UGT genes, thereby modulating their rate of transcription in response to various stimuli flinders.edu.au. This intricate regulatory network allows for the coordinated induction or repression of UGT expression, which can significantly impact the metabolic clearance of their substrates, including sulfonamides.

Interactive Data Table: Transcriptional Regulators of Candidate UGT Isoforms for Sulfamidine N1-Glucuronidation

UGT IsoformKey Transcriptional Regulators
UGT1A4AhR, HNF1α, PXR, CAR
UGT2B4FXR, PPARα
UGT2B7FXR, HNF4α, HNF1, VDR, FOXA1

Post-Translational Modification and Enzyme Stability

Following protein synthesis, UGT enzymes can undergo various post-translational modifications that influence their stability, subcellular localization, and catalytic activity. One of the key post-translational regulatory mechanisms for UGTs is their ability to form both homo- and hetero-oligomers within the endoplasmic reticulum membrane.

Studies have demonstrated that UGT2B7 can form homo-oligomers and also interact with UGT1A isoforms, including UGT1A1, UGT1A4, UGT1A6, and UGT1A9, to form hetero-oligomers nih.gov. These protein-protein interactions can significantly alter the kinetic properties of the involved enzymes. For instance, the co-expression of UGT1A isoforms has been shown to decrease the Km and increase the Vmax of UGT2B7-mediated glucuronidation of zidovudine nih.gov. Conversely, the co-expression of UGT2B7 can affect the kinetics of reactions catalyzed by UGT1A isoforms nih.gov.

The thermal stability of UGT enzymes can also be influenced by these interactions. The co-expression of UGT1A1, UGT1A4, UGT1A6, or UGT1A9 has been found to significantly increase the thermal stability of UGT2B7 nih.gov. Other post-translational modifications, such as glycosylation and phosphorylation, are also known to occur for UGTs and can play a role in modulating their function and stability, although specific details regarding the UGTs likely involved in sulfamidine metabolism are limited. These post-translational regulatory mechanisms add another layer of complexity to the control of sulfamidine N1-glucuronidation.

Influence of Genetic Variants on UGT Functionality (excluding clinical outcomes)

Genetic polymorphisms within the UGT genes can lead to significant inter-individual variability in the rate and extent of glucuronidation. These genetic variations can result in enzymes with altered catalytic activity, stability, or expression levels. While specific data on the impact of UGT genetic variants on sulfamidine metabolism is scarce, the well-documented effects of polymorphisms in major UGT isoforms on other drugs provide a framework for understanding potential influences.

For example, genetic variants in the UGT1A9 gene have been shown to alter the metabolism of various substrates. Similarly, polymorphisms in the UGT2B7 gene are known to affect the glucuronidation of a wide array of compounds, including those with amine functional groups. wikipedia.org A particular variant in UGT2B7, for instance, has been associated with altered glucuronidation activity. wikipedia.org Such genetic differences could theoretically lead to variations in the rate of this compound formation among individuals, independent of any clinical manifestations.

UGT IsoformKnown Substrates (Examples)Potential Impact of Genetic Variants on Functionality
UGT1A9 Mycophenolic acid, PropofolAltered enzyme kinetics, changes in metabolic clearance of substrates.
UGT2B7 Morphine, Zidovudine, NSAIDsVariations in glucuronidation rates, altered substrate affinity.

Subcellular Localization and Membrane Association of Glucuronidation Enzymes in Model Systems

The enzymatic machinery responsible for glucuronidation is primarily located within the endoplasmic reticulum (ER) of cells, particularly in hepatocytes, which are the main site of drug metabolism. youtube.comuva.nltandfonline.comwashington.eduwashington.edu UGTs are integral membrane proteins, deeply embedded within the lipid bilayer of the ER. uva.nltandfonline.comwashington.eduwashington.edu Their catalytic domain, which contains the active site for both the substrate and the UDPGA co-factor, is oriented towards the lumen of the ER. uva.nltandfonline.comwashington.eduwashington.edu

In Vitro and Ex Vivo Experimental Models for Glucuronidation Studies

To investigate the mechanisms of this compound formation and identify the specific UGT enzymes involved, researchers utilize a variety of in vitro and ex vivo experimental models. These systems allow for controlled studies of enzyme kinetics and metabolism in a setting that mimics physiological conditions.

Microsomal and Cytosolic Fraction Preparations

Liver microsomes are vesicles formed from the endoplasmic reticulum when cells are homogenized. They are a rich source of UGTs and are widely used to study Phase II drug metabolism. nih.govthermofisher.comnih.gov The preparation of microsomes involves the differential centrifugation of liver homogenate. thermofisher.com A low-speed centrifugation step removes whole cells, nuclei, and mitochondria, followed by a high-speed ultracentrifugation to pellet the microsomal fraction. thermofisher.com

Incubations with liver microsomes, sulfamidine, and the co-factor UDPGA allow for the direct measurement of this compound formation. To ensure substrate access to the luminally-oriented active site of the UGTs, the microsomal membrane is often permeabilized using detergents or pore-forming agents like alamethicin. nih.govresearchgate.net

The cytosolic fraction, which is the supernatant remaining after the microsomal pellet is removed, contains soluble enzymes. While UGTs are membrane-bound, the cytosolic fraction can be used in conjunction with microsomes in S9 fractions to provide a more complete picture of metabolic pathways, as it contains other Phase II enzymes like sulfotransferases and glutathione S-transferases. The S9 fraction is the supernatant obtained after a 9,000g centrifugation of the liver homogenate and contains both microsomes and cytosol. nih.govoup.comwikipedia.orgnih.gov

Subcellular FractionKey ComponentsPrimary Use in Glucuronidation Studies
Microsomes Endoplasmic reticulum vesicles containing UGTsCharacterizing enzyme kinetics, identifying metabolites. nih.govthermofisher.comnih.gov
Cytosol Soluble enzymes (e.g., some transferases)Investigating the role of soluble enzymes in metabolism.
S9 Fraction Microsomes and CytosolBroader metabolic profiling, including both Phase I and Phase II reactions. nih.govoup.comwikipedia.orgnih.gov

Isolated Cell Systems (e.g., Hepatocytes, Intestinal Epithelial Cells from non-human sources)

Isolated hepatocytes, obtained by perfusion of the liver with collagenase, provide a more physiologically relevant model for drug metabolism studies as they contain the full complement of metabolic enzymes and co-factors within an intact cellular structure. nih.govbenthamdirect.comnih.govyoutube.com These cells can be used in suspension or as cultured monolayers. youtube.com

The use of hepatocytes from non-human species, such as rats, mice, or pigs, is common in preclinical drug development to assess metabolic pathways and potential species differences. nih.govdomainex.co.uk For instance, studies using isolated rat hepatocytes have been employed to investigate the metabolism of sulfonamides. nih.gov While interspecies differences in drug metabolism exist, these models provide valuable initial insights into the biotransformation of compounds like sulfamidine.

Similarly, isolated intestinal epithelial cells can be used to study the role of extrahepatic metabolism, particularly for orally administered drugs that undergo first-pass metabolism in the gut.

Recombinant UGT Expression Systems for Mechanistic Elucidation

To definitively identify which specific UGT isoforms are responsible for the formation of this compound, recombinant UGT expression systems are an invaluable tool. researchgate.netspringernature.comcriver.com These systems involve the expression of a single, known human UGT isoform in a host cell line that lacks endogenous UGT activity, such as insect cells or certain mammalian cell lines.

Advanced Analytical Methodologies for Detection, Quantification, and Structural Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Based Approaches

While LC-MS/MS is a cornerstone for the analysis of drug metabolites, including other sulfonamide glucuronides, no specific methods were found for Sulfamidine N1-glucuronide. scispace.comnih.govresearchgate.net The literature contains extensive information on the quantification of glucuronides in various biological matrices, but lacks specific parameters, validation data, or research findings for this particular compound. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is indispensable for the unambiguous structural elucidation of metabolites. hyphadiscovery.com General principles of using 1D and 2D NMR for determining the structure of organic molecules, including the position of glucuronidation, are well-established. researchgate.net

Capillary Electrophoresis and Electrophoretic Separation Techniques

Capillary Electrophoresis (CE) represents a powerful analytical technique for the separation of charged molecules, making it well-suited for the analysis of sulfonamide metabolites like this compound. The inherent charge of the glucuronide moiety allows for effective separation based on its electrophoretic mobility in a capillary filled with an electrolyte solution.

The separation mechanism in CE is based on the differential migration of ions in an electric field. Key factors influencing the separation include the charge-to-size ratio of the analyte, the pH and composition of the background electrolyte (BGE), the applied voltage, and the presence of electroosmotic flow (EOF). For this compound and related compounds, optimizing the BGE is critical to achieving high resolution. Researchers have successfully utilized various BGE compositions for the separation of similar sulfonamide compounds, which can be adapted for this specific glucuronide metabolite.

A typical CE method for analyzing sulfonamides and their metabolites involves a fused-silica capillary, a high-voltage power supply, and a detector, commonly a UV-Vis spectrophotometer. The selection of an appropriate BGE, often containing buffers such as phosphate (B84403) or borate (B1201080) at a specific pH, is crucial for ionizing the target analytes and ensuring reproducible migration times. For instance, a method developed for separating a mixture of sulfonamides might use a specific buffer system that could be optimized for resolving the parent drug, sulfamidine, from its more polar N1-glucuronide metabolite. The glucuronide's additional anionic carboxyl group at physiological pH would lead to a distinct electrophoretic mobility compared to the parent compound, enabling separation.

Radiometric Assays and Scintillation Counting for Metabolic Pathway Tracing

Radiometric assays are indispensable for tracing the metabolic fate of a drug. By using a radiolabeled version of the parent compound, such as [14C]-sulfamidine, researchers can track the formation and excretion of all its metabolites, including this compound, with exceptional sensitivity and specificity.

Liquid Scintillation Counting (LSC) is the primary technique for quantifying the radioactivity in samples from these studies. psu.edutaylorandfrancis.comfrontiersin.org LSC detects the beta particles emitted by radionuclides like Carbon-14. psu.edu The process involves mixing the biological sample (e.g., plasma, urine) with a liquid scintillation cocktail. taylorandfrancis.com This cocktail contains organic scintillators that emit photons of light when they interact with the energy from the beta particles. frontiersin.org These light pulses are then detected by photomultiplier tubes (PMTs) and converted into an electrical signal, which is recorded as counts per minute (CPM). psu.edutaylorandfrancis.com

In a typical metabolic study, after administering [14C]-sulfamidine, biological samples are collected over time. These samples can be analyzed directly or, more commonly, subjected to chromatographic separation (e.g., HPLC) first. The eluent from the HPLC is collected in fractions, and the radioactivity in each fraction is quantified by LSC. nih.gov This creates a radiochromatogram that reveals the profile of all radiolabeled components, allowing for the quantification of this compound relative to the parent drug and other metabolites.

An advanced approach utilizes 96-well Scintiplates for fraction collection, which provides a sensitive and efficient alternative to traditional vial-based LSC for profiling circulating metabolites. nih.gov This method has shown good sensitivity, with a counting efficiency of 79% for [14C], making it possible to quantify components with low levels of radioactivity. nih.gov

The data generated from LSC can be used to determine the amount of radioactivity present in a sample, expressed as disintegrations per minute (dpm), by correcting the measured cpm for counting efficiency. taylorandfrancis.com This allows for precise mass balance studies and the quantitative assessment of metabolic pathways.

ParameterDescriptionTypical Value/Range
Radionuclide Isotope used for labeling the parent drug.14C or 3H
Detection Method Primary quantification technique.Liquid Scintillation Counting (LSC)
Instrumentation Device used for detection.Liquid Scintillation Counter with PMTs
Output Unit Raw measurement from the counter.Counts Per Minute (CPM)
Corrected Unit Absolute radioactivity measurement.Disintegrations Per Minute (DPM)
Counting Efficiency The ratio of CPM to DPM, dependent on the sample and cocktail.70-95% for 14C

Method Validation Strategies for Robustness, Accuracy, and Precision in Research Settings

For any analytical method to be considered reliable for the quantification of this compound, it must undergo rigorous validation. Method validation ensures that the method is suitable for its intended purpose and provides consistently accurate and precise results. Key validation parameters include robustness, accuracy, and precision.

Robustness refers to the method's capacity to remain unaffected by small, deliberate variations in method parameters. It provides an indication of its reliability during normal usage. To test for robustness, experimental conditions are slightly varied, such as the pH of the mobile phase, column temperature, or flow rate in an HPLC method. The effect of these changes on the analytical results (e.g., peak area, retention time) is then evaluated. A robust method shows minimal variation when such changes are introduced. nih.gov For example, a study on the day-to-day reproducibility of an LC-MS method for metabolite profiling demonstrated that system performance could be maintained for several days before source contamination began to affect signal intensity. nih.gov

Accuracy is the measure of closeness of the experimental value to the true or accepted value. It is typically determined by analyzing samples with known concentrations of this compound (spiked samples or quality control samples) and comparing the measured concentration to the nominal concentration. Accuracy is often expressed as the percentage of recovery. For bioanalytical methods, accuracy is assessed at multiple concentration levels.

Precision describes the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). It is evaluated at two levels:

Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision): The precision obtained within a single laboratory, but with variations such as different days, different analysts, or different equipment.

Validation strategies often follow guidelines from regulatory bodies, such as the EU's Commission Decision 2002/657/EC for the analysis of residues in animal-derived products. nih.govresearchgate.net Research in targeted metabolomics has shown that a fully validated multipoint calibration approach generally yields superior accuracy and precision compared to single-point calibration or relative quantification methods. nih.gov

The following table summarizes typical acceptance criteria for method validation in a research setting.

Validation ParameterMetricAcceptance Criteria
Accuracy % Recovery80 - 120%
Precision (Repeatability) % RSD (CV)≤ 15%
Precision (Intermediate) % RSD (CV)≤ 20%
Robustness % RSD (CV) across varied conditionsShould remain within precision limits

Biological Interactions and Disposition Pathways of Sulfamidine N1 Glucuronide in Model Systems

Interaction with Membrane Transporters (Efflux and Uptake)

The movement of drug metabolites across cellular barriers is largely mediated by membrane transporters. For a hydrophilic conjugate like Sulfamidine N1-glucuronide, these transporters are essential for its cellular uptake and efflux, ultimately influencing its distribution and excretion.

Organic Anion Transporting Polypeptides (OATPs) are a superfamily of uptake transporters primarily expressed in the liver, kidney, and intestine. They play a crucial role in the hepatic uptake of a wide range of endogenous compounds and xenobiotics from the bloodstream. Glucuronide conjugates are common substrates for OATP isoforms, particularly OATP1B1 and OATP1B3, which are predominantly found on the basolateral membrane of hepatocytes nih.govsolvobiotech.comexamine.com.

Table 1: General Characteristics of OATP Substrates and Investigational Approach

Transporter Family Typical Substrates In Vitro Model System Kinetic Parameters to Determine
OATPs (e.g., OATP1B1, OATP1B3)Endogenous compounds (e.g., bilirubin (B190676) glucuronide), various drugs and their glucuronide metabolites.Isolated membrane vesicles expressing specific OATP isoforms.Michaelis-Menten constant (Km), Maximum velocity (Vmax).

Multidrug Resistance-Associated Proteins (MRPs) are efflux transporters that are critical for the elimination of drug conjugates from cells. MRP2 (ABCC2) is highly expressed on the apical membrane of hepatocytes and renal proximal tubule cells, playing a key role in the biliary and urinary excretion of glucuronidated metabolites frontiersin.orgnih.govnih.gov. MRP3 (ABCC3), on the other hand, is typically located on the basolateral membrane and can transport glucuronides back into the bloodstream frontiersin.orgnih.gov.

Studies in rats have demonstrated that the biliary excretion of sulfonamide glucuronides is a significant elimination pathway semanticscholar.orgnih.gov. For instance, sulfadimethoxine (B1681780) N1-glucuronide is extensively excreted in the bile of rats nih.gov. This strongly suggests the involvement of MRP2 in the hepatic efflux of sulfonamide N1-glucuronides. Animal models, such as bile duct-cannulated rats, are instrumental in directly measuring the extent of biliary excretion of metabolites mdpi.com.

In the kidneys, MRPs contribute to the tubular secretion of anionic drugs and their conjugates. While studies in pigs have shown that the N4-acetyl metabolite of sulfadimidine undergoes active tubular secretion, specific data on the renal transport of the N1-glucuronide is lacking nih.gov. The high water solubility of this compound would favor renal elimination, and the involvement of apical transporters like MRP2 and MRP4 in the proximal tubules is highly probable.

Potential for Enzyme Inhibition or Modulation by this compound

Drug metabolites can sometimes inhibit or modulate the activity of various enzymes, leading to potential drug-drug interactions. It is therefore important to assess the inhibitory potential of this compound against key drug-metabolizing enzymes.

In vitro assays using human liver microsomes or recombinant enzymes are the standard approach to evaluate the inhibitory potential of a compound against Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes bioivt.comsolvobiotech.comnih.govresearchgate.netsolvobiotech.comevotec.comcriver.comwindows.net. These studies typically determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50% solvobiotech.com.

There is currently a lack of specific published data on the in vitro inhibition of CYP or UGT enzymes by this compound. However, it is recognized that glucuronide metabolites of some drugs can be responsible for clinically significant drug-drug interactions through enzyme inhibition solvobiotech.com. Therefore, in the absence of direct evidence, the potential for this compound to act as an inhibitor of key CYP isoforms (e.g., CYP3A4, CYP2C9) or UGTs cannot be ruled out.

Table 2: Standard In Vitro Assays for Enzyme Inhibition

Enzyme Family Model System Typical Probe Substrates Endpoint
Cytochrome P450 (CYP)Human Liver Microsomes, Recombinant CYPsIsoform-specific substrates (e.g., midazolam for CYP3A4)IC50, Ki
UDP-glucuronosyltransferase (UGT)Human Liver Microsomes, Recombinant UGTsIsoform-specific substrates (e.g., estradiol (B170435) for UGT1A1)IC50, Ki

The deconjugation of glucuronide metabolites is primarily catalyzed by β-glucuronidases unitedchem.comcovachem.comnih.gov. These enzymes are abundant in the gut microbiota and are also present in various mammalian tissues. The stability of a glucuronide conjugate to enzymatic hydrolysis can significantly impact its disposition and potential for enterohepatic recirculation.

N-glucuronides, such as this compound, can exhibit resistance to hydrolysis by β-glucuronidase nih.gov. This is in contrast to O-glucuronides, which are generally more susceptible to enzymatic cleavage. Studies have shown that some N-glucuronides are not hydrolyzed by β-glucuronidase/sulfatase treatment nih.gov. The relative stability of this compound to β-glucuronidase would be a key factor in determining its fate in the gastrointestinal tract and its potential for reabsorption.

Enterohepatic Recirculation Mechanisms and Gut Microbiota Interactions (Animal/In Vitro Models)

Enterohepatic recirculation is a process where a compound is excreted in the bile, enters the intestine, is reabsorbed into the portal circulation, and returns to the liver wikipedia.org. This process can prolong the half-life of a drug and its metabolites. For glucuronide conjugates, this process is highly dependent on the activity of gut microbial β-glucuronidases, which hydrolyze the conjugate to release the parent aglycone for reabsorption nih.govresearchgate.net.

The potential for this compound to undergo enterohepatic recirculation is plausible, given that sulfonamides have been shown to undergo this process mdpi.comnih.gov. The key steps would involve:

Hepatic formation of this compound.

Biliary excretion of the glucuronide into the small intestine, likely mediated by MRP2.

Hydrolysis of the N1-glucuronide back to sulfamidine by gut microbial enzymes.

Reabsorption of the more lipophilic sulfamidine from the intestine into the portal circulation.

Renal Clearance Pathways and Involvement of Renal Transporters (Animal/In Vitro Models)

The renal excretion of sulfamidine (also known as sulfadimidine or sulfamethazine) and its metabolites is a critical pathway for their elimination from the body. In animal models, metabolites of sulfamethazine (B1682506), including its glucuronide conjugates, generally exhibit higher renal clearance values than the parent drug, a strong indication of active tubular secretion. For instance, studies in pigs have shown that acetylation and hydroxylation of sulfamethazine, with subsequent glucuronidation of the hydroxylated metabolites, accelerate drug elimination due to the higher renal clearance of these conjugated forms. kisti.re.kr

While direct in vitro studies specifically identifying the renal transporters for this compound are limited, the broader scientific literature provides a basis for likely pathways. Glucuronide conjugates are typically organic anions and their renal transport is mediated by specific transporter proteins located on the basolateral and apical membranes of renal proximal tubule cells. The primary candidates for the basolateral uptake of glucuronide conjugates from the blood into the tubular cells are the Organic Anion Transporters (OATs), particularly OAT1 and OAT3. nih.govmarshall.edudntb.gov.ua Subsequent efflux from the tubular cells into the urine is often handled by members of the ATP-binding cassette (ABC) transporter superfamily, such as the Multidrug Resistance-Associated Proteins (MRPs), specifically MRP2 and MRP4, which are expressed on the apical membrane. mdpi.comnih.govnih.gov

Although a study in rats using in vitro models (isolated renal proximal tubules and renal cortical slices) suggested that 4-acetamidophenyl-β-D-glucuronide may not be a significant substrate for basolateral OAT proteins in that species, these findings are not universally applicable to all glucuronide conjugates or species. marshall.edu The structural diversity of glucuronides means that their affinity for specific transporters can vary significantly.

In pigs, the renal clearance of sulfadiazine (B1682646) metabolites, N4-acetylsulfadiazine and 4-hydroxysulfadiazine, is approximately 10 times higher than that of the parent drug, further supporting the role of active secretion in the elimination of sulfonamide metabolites. uni-osnabrueck.de Given that this compound is an organic anion, it is highly probable that its renal clearance in various animal models involves a coordinated action of basolateral uptake transporters (likely OAT1 and/or OAT3) and apical efflux transporters (likely MRP2 and/or MRP4). However, definitive in vitro studies using cell lines or membrane vesicles expressing these specific transporters are needed to confirm the precise mechanisms and kinetics of this compound renal transport.

Table 1: Potential Renal Transporters Involved in this compound Clearance

Transporter Family Specific Transporter Location in Renal Proximal Tubule Putative Function for this compound
Solute Carrier (SLC) OAT1 (SLC22A6), OAT3 (SLC22A8) Basolateral Membrane Uptake from blood into tubular cells
ATP-Binding Cassette (ABC) MRP2 (ABCC2), MRP4 (ABCC4) Apical Membrane Efflux from tubular cells into urine

Protein Binding Characteristics and Distribution in Biological Fluids (In Vitro)

The extent to which a drug or its metabolite binds to plasma proteins is a crucial determinant of its pharmacokinetic profile and pharmacological activity. Generally, only the unbound fraction of a compound is available for distribution into tissues, metabolism, and excretion.

In contrast, studies on the parent compound, sulfamethazine, in pig plasma have shown that its binding to plasma proteins is relatively weak. The interaction is primarily with albumin and is influenced by temperature and pH. nih.gov Another study investigating the binding of sulfamethazine and sulfadiazine to myoglobin (B1173299) found binding constants in the order of 10⁴ M⁻¹, with sulfamethazine exhibiting a slightly higher affinity. nih.govacs.org

While specific data for this compound is lacking, the general principle of glucuronidation leading to reduced protein binding is well-established for many drugs. This is attributed to the increased polarity and water solubility conferred by the glucuronic acid group. A lower protein binding of this compound would result in a larger fraction of the metabolite being unbound in the plasma. This increased unbound fraction would facilitate its glomerular filtration and make it more readily available for active secretion by renal transporters, thus contributing to its efficient renal clearance.

There is currently a lack of published in vitro studies detailing the distribution of this compound in various biological fluids. Such studies would typically involve techniques like equilibrium dialysis or ultrafiltration to determine the partitioning of the compound between plasma and other fluids such as synovial fluid, cerebrospinal fluid, or interstitial fluid. nih.govmdpi.com This information would be valuable for understanding the potential for the metabolite to accumulate in specific tissues or compartments.

Table 2: In Vitro Protein Binding of Sulfamethazine and Related Compounds

Compound Biological Matrix Binding Affinity (K) Percent Bound Reference
Sulfamethazine Pig Plasma ~9.0 x 10³ M⁻¹ Weak nih.gov
Sulfamethazine Pig Albumin ~8.0 x 10³ M⁻¹ Weak nih.gov
Sulfamethazine Myoglobin 5.36 x 10⁴ M⁻¹ - acs.org
Sulfadiazine Myoglobin 3.23 x 10⁴ M⁻¹ - acs.org
Sulfadiazine Human Plasma 50.9 - 60.6% - nih.gov

Computational Chemistry and in Silico Modeling of Sulfamidine N1 Glucuronide

Molecular Docking Studies for Ligand-Enzyme (UGT) Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Sulfamidine N1-glucuronide formation, docking studies can be employed to predict the binding affinity of the parent compound, sulfamidine, to the active site of UGT enzymes. Since no crystal structure is available for the UGT enzyme in complex with sulfamidine, homology modeling is often the first step to generate a reliable 3D structure of the target UGT isoform, such as UGT1A4 which is known for N-glucuronidation.

Docking simulations can then be performed to place sulfamidine into the active site of the modeled UGT enzyme. These simulations calculate a scoring function to estimate the binding affinity, typically expressed in kcal/mol. A lower binding energy indicates a more favorable interaction. These studies can identify key amino acid residues that stabilize the ligand through hydrogen bonds, hydrophobic interactions, and electrostatic forces. For instance, the sulfonamide group of sulfamidine might interact with polar residues, while the aromatic ring could engage in pi-stacking interactions with aromatic residues in the active site.

Table 1: Predicted Binding Affinities and Interacting Residues of Sulfamidine with a Homology Model of a UGT Isoform

UGT Isoform (Homology Model) Binding Affinity (kcal/mol) Key Interacting Residues Interaction Type
UGT1A4 -7.8 His37, Asp149 Hydrogen Bond
Phe139, Trp345 Hydrophobic
UGT2B7 -6.5 Ser35, Tyr468 Hydrogen Bond
Val349, Leu469 Hydrophobic

Note: The data in this table is illustrative and based on typical results from molecular docking studies of small molecules with UGT enzymes. Specific values for sulfamidine would require a dedicated computational study.

Molecular Dynamics Simulations to Investigate Binding Conformations and Stability

While molecular docking provides a static picture of the ligand-enzyme interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing the investigation of the conformational changes and stability of the complex over time. MD simulations are performed by solving Newton's equations of motion for a system of atoms and molecules, providing a trajectory of the complex's behavior at an atomistic level.

Starting from the docked pose of sulfamidine within the UGT active site, an MD simulation can reveal how the ligand and protein adapt to each other. Analysis of the simulation trajectory can provide information on the stability of key interactions, the flexibility of different regions of the protein, and the role of water molecules in mediating the binding. Root Mean Square Deviation (RMSD) of the ligand and protein backbone can be monitored to assess the stability of the simulation. A stable RMSD suggests that the complex has reached equilibrium. Furthermore, Root Mean Square Fluctuation (RMSF) analysis can highlight flexible regions of the protein, which may be important for substrate binding and product release.

Table 2: Key Metrics from a Hypothetical Molecular Dynamics Simulation of the Sulfamidine-UGT Complex

Simulation Parameter Value Interpretation
Simulation Time 100 ns Provides a reasonable timescale to assess stability.
Average Ligand RMSD 1.5 Å Indicates stable binding of sulfamidine in the active site.
Key Hydrogen Bond Occupancy > 80% Suggests strong and persistent hydrogen bonding interactions.
RMSF of Active Site Residues < 2.0 Å Implies a relatively rigid binding pocket, contributing to stable binding.

Note: This table presents hypothetical data representative of typical MD simulation results for a stable ligand-protein complex.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Glucuronidation Potential

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. For this compound, a QSAR model could be developed to predict the glucuronidation potential of a series of sulfonamides by a specific UGT isoform.

To build a QSAR model, a dataset of sulfonamides with experimentally determined glucuronidation rates is required. Molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, and hydrophobic properties), are calculated for each compound. Statistical techniques such as multiple linear regression (MLR) or machine learning algorithms are then used to build a mathematical model that relates the descriptors to the observed activity. A robust QSAR model can be used to predict the glucuronidation potential of new or untested sulfonamides.

Table 3: Example of Molecular Descriptors Used in a QSAR Model for Sulfonamide Glucuronidation

Descriptor Description Potential Influence on Glucuronidation
LogP Octanol-water partition coefficient Hydrophobicity can influence binding to the UGT active site.
pKa Acid dissociation constant The ionization state of the sulfonamide nitrogen is crucial for N-glucuronidation.
Molecular Weight Mass of the molecule Steric hindrance can affect access to the catalytic site.
Dipole Moment Measure of molecular polarity Electrostatic interactions with the enzyme.
HOMO/LUMO Energy Highest Occupied/Lowest Unoccupied Molecular Orbital energies Relates to the electronic reactivity of the molecule.

Note: This table lists descriptors that are commonly employed in QSAR studies of drug metabolism and would be relevant for modeling sulfamidine glucuronidation.

Prediction of Metabolic Fate and Interactions using Cheminformatics Tools

Cheminformatics involves the use of computational tools to store, retrieve, and analyze chemical information. Several cheminformatics platforms and software are available to predict the metabolic fate of a drug candidate. longdom.org These tools often employ rule-based systems or machine learning models trained on large datasets of known metabolic transformations. nih.govnih.gov

For sulfamidine, these tools could be used to predict its potential sites of metabolism (SOMs), including the N1-nitrogen of the sulfonamide group. nih.gov The prediction is typically based on the chemical environment of each atom in the molecule and its similarity to known sites of glucuronidation. The output often provides a ranked list of potential metabolites, including this compound, along with a likelihood score. These predictions can be valuable in the early stages of drug development to anticipate potential metabolites and guide experimental metabolism studies.

Table 4: Illustrative Output from a Cheminformatics Tool Predicting the Metabolism of Sulfamidine

Predicted Metabolite Metabolic Reaction Likelihood Score Predicted UGT Isoforms
This compound N-glucuronidation High UGT1A4, UGT2B7
Sulfamidine N4-acetyl N-acetylation Moderate NAT1, NAT2
Hydroxylated Sulfamidine Aromatic Hydroxylation Low CYP2C9, CYP3A4

Note: The data presented is a hypothetical example of a metabolic prediction for sulfamidine. The actual output would depend on the specific software and its underlying models.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Analysis

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. DFT calculations can provide valuable insights into the chemical reactivity of sulfamidine and the stability of its N1-glucuronide metabolite. By calculating properties such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and electrostatic potential, one can understand the factors that govern the N-glucuronidation reaction. researchgate.net

For instance, the calculated atomic charges can indicate the nucleophilicity of the N1-nitrogen, which is a key factor in its susceptibility to glucuronidation. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity. nih.gov Furthermore, DFT can be used to model the reaction mechanism of glucuronidation, including the transition state, to understand the energetics of the process. Comparing the calculated properties of sulfamidine and its N1-glucuronide can also shed light on the changes in electronic structure and reactivity upon metabolism.

Table 5: Selected DFT-Calculated Properties for Sulfamidine

Property Calculated Value Significance
Charge on N1-nitrogen -0.45 e Indicates a nucleophilic center susceptible to electrophilic attack by the glucuronic acid moiety.
HOMO Energy -6.8 eV Relates to the electron-donating ability of the molecule.
LUMO Energy -1.2 eV Relates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap 5.6 eV An indicator of chemical reactivity; a smaller gap suggests higher reactivity.

Note: These values are illustrative and would need to be determined through specific DFT calculations for sulfamidine.

Environmental Research Perspectives on Sulfamidine N1 Glucuronide

Persistence and Degradation Pathways in Environmental Compartments (e.g., Soil, Water in Laboratory Models)

Direct research on the persistence and degradation pathways of Sulfamidine N1-glucuronide in environmental compartments is currently limited. However, studies on other sulfonamide metabolites provide some insights. For instance, sulfamethoxazole (B1682508) β-D-glucuronide has been detected in surface waters, suggesting a degree of persistence in aquatic environments researchgate.net. The persistence of such metabolites is a concern as they can potentially revert to the parent active compound.

The degradation of sulfonamides in the environment is influenced by various factors, including the properties of the soil or water and the presence of microbial communities nih.gov. While parent sulfonamides are known to be susceptible to microbial degradation, the fate of their glucuronide conjugates is less clear. In laboratory models, the biodegradation of parent sulfonamides like sulfadiazine (B1682646) has been observed, with transformation products such as 2-aminopyrimidine (B69317) being identified nih.gov. The cleavage of the S-N bond is a potential degradation pathway for sulfonamides nih.gov. It is plausible that this compound could undergo similar degradation processes, although specific pathways and rates are yet to be determined.

Table 1: Potential Degradation Pathways of Sulfonamide Metabolites in the Environment

Degradation Pathway Description Potential Relevance to this compound
Microbial Degradation Breakdown of the compound by microorganisms.Environmental microbes may possess enzymes capable of degrading the glucuronide conjugate, potentially cleaving the glucuronic acid moiety or breaking down the sulfamidine structure.
Hydrolysis Chemical breakdown of the compound due to reaction with water.While parent sulfonamides are generally stable against hydrolysis under typical environmental conditions, the stability of the N1-glucuronide bond to abiotic hydrolysis warrants specific investigation.
Photodegradation Breakdown of the compound by light.The chromophoric structure of the sulfamidine moiety suggests potential susceptibility to photodegradation, although the influence of the N1-glucuronide conjugate on this process is unknown.

Phototransformation and Hydrolytic Stability under Simulated Environmental Conditions

Specific data on the phototransformation and hydrolytic stability of this compound are not available in the current scientific literature. However, studies on parent sulfonamides and their N4-acetylated metabolites indicate that photodegradation can be a significant transformation pathway. For example, under simulated sunlight, various sulfonamides and their N4-acetylated metabolites have been shown to degrade, with major pathways including the cleavage of the sulfonamide bond and SO2 extrusion.

The hydrolytic stability of parent sulfonamides has been found to be relatively high under typical environmental pH conditions. This suggests that the core sulfamidine structure may be resistant to abiotic hydrolysis. However, the stability of the N1-glucuronide linkage itself under varying environmental pH and temperature conditions is a critical factor that requires specific investigation to understand the potential for the release of the parent sulfamidine molecule.

Biotransformation by Environmental Microorganisms and Microbial Communities

The biotransformation of this compound by environmental microorganisms is a key area for future research. While direct evidence is lacking, the general principles of microbial metabolism of xenobiotics can provide a theoretical framework. It is known that certain microorganisms can biotransform parent sulfonamide antibiotics nih.gov. For instance, a mixed microbial culture has been shown to degrade sulfadiazine nih.gov.

A crucial aspect of the biotransformation of glucuronide conjugates is the potential for enzymatic cleavage of the glucuronic acid moiety. In biological systems, β-glucuronidases are enzymes responsible for hydrolyzing glucuronides mdpi.comcovachem.com. It is plausible that environmental microorganisms may produce extracellular or intracellular enzymes with similar activity, which could lead to the re-formation of the parent sulfamidine from its N1-glucuronide metabolite. The presence of such microbial activity would have significant implications for the environmental risk assessment of this metabolite.

Table 2: Microbial Genera Implicated in the Degradation of Parent Sulfonamides

Microbial Genus Sulfonamide Degraded Potential Implication for this compound
BrevibacteriumSulfadiazine nih.govMay possess enzymatic machinery capable of transforming the sulfamidine core structure.
CastellaniellaSulfadiazine nih.govCould potentially contribute to the degradation of the parent compound if released from the glucuronide conjugate.
LeucobacterSulfadiazine nih.govAnother potential degrader of the core sulfamidine structure.
PseudomonasFour common sulfonamides nih.govDemonstrates the broad capability of some bacteria to degrade sulfonamides.

Theoretical Environmental Mobility and Bioaccumulation Potential in Model Organisms

The environmental mobility and bioaccumulation potential of this compound have not been experimentally determined. However, we can theorize its behavior based on its chemical structure. The addition of a glucuronic acid moiety to the parent sulfamidine molecule significantly increases its polarity and water solubility. This would theoretically decrease its tendency to sorb to soil and sediment particles, thus increasing its mobility in aquatic systems.

The increased water solubility would also suggest a lower potential for bioaccumulation in organisms. Bioaccumulation is generally associated with lipophilic (fat-soluble) compounds. As this compound is expected to be more hydrophilic than its parent compound, it is less likely to accumulate in the fatty tissues of aquatic and terrestrial organisms. However, this is a theoretical assumption and requires experimental verification through studies with model organisms.

Table 3: Predicted Physicochemical Properties and Environmental Behavior of this compound

Property Predicted Effect of N1-glucuronidation Environmental Implication
Water Solubility IncreasedHigher mobility in water, lower sorption to soil/sediment.
Lipophilicity (Log Kow) DecreasedLower potential for bioaccumulation in organisms.
Persistence UnknownDependent on susceptibility to biotic and abiotic degradation processes.

Emerging Research Avenues and Future Directions for Sulfamidine N1 Glucuronide Studies

Development of Novel Biosensors for UGT Activity Profiling Using Sulfamidine N1-glucuronide

The UDP-glucuronosyltransferase (UGT) superfamily of enzymes is crucial for the detoxification and elimination of numerous drugs, environmental toxins, and endogenous compounds. nih.gov Accurately profiling the activity of specific UGT isoforms is essential for predicting drug-drug interactions and individual variations in drug metabolism. researchgate.net While traditional methods for assessing UGT activity often involve laborious chromatographic techniques, there is a growing interest in developing rapid and high-throughput screening tools such as biosensors. researchgate.net

Future research is anticipated to focus on creating novel biosensors that utilize specific UGT substrates to generate a measurable signal upon glucuronidation. Sulfamidine, as a substrate for certain UGTs, presents a potential candidate for such systems. A biosensor could be designed where the glucuronidation of sulfamidine to this compound by a specific UGT isoform triggers a detectable change, such as a fluorescent or electrochemical signal. This would enable real-time monitoring of enzyme activity in various biological samples. The development of highly selective fluorescent or bioluminescent probes for UGTs is a key area of advancement, aiming to replace non-fluorescent substrates that require longer analysis times. nih.gov

Table 1: Comparison of UGT Activity Assay Methodologies

FeatureTraditional Chromatographic Assays (e.g., HPLC-MS)Bioluminescent Assays (e.g., UGT-Glo)Future Biosensor-Based Assays
Principle Separation and quantification of metabolite (e.g., this compound)Measurement of light produced from a proluciferin UGT substrateReal-time signal generation (e.g., optical, electrical) upon substrate glucuronidation
Throughput Low to mediumHighPotentially very high
Speed Slow (requires sample preparation and long run times)FastReal-time or near real-time
Sensitivity HighHighDesign-dependent, potentially very high
Application Detailed kinetic studies, metabolite identificationHigh-throughput screening of inhibitorsPoint-of-care diagnostics, continuous monitoring

Application in Comparative Xenobiotic Metabolism Across Diverse Biological Systems (Non-Human)

The metabolism of xenobiotics can vary significantly among different species, which has profound implications for veterinary medicine and environmental toxicology. bioivt.com Understanding these inter-species differences is critical for selecting appropriate animal models in preclinical studies and for assessing the ecological impact of pharmaceutical residues. bioivt.comnih.gov Glucuronidation is a key Phase II metabolic pathway, but the activity and substrate specificity of UGT enzymes differ widely across the animal kingdom. nih.gov For instance, cats are known to have low glucuronidation capacity for certain substrates, while pigs exhibit deficiencies in sulfation activity. nih.gov

This compound can serve as a valuable biomarker in comparative metabolism studies. By analyzing the extent and rate of its formation from the parent compound, sulfamidine, in various non-human species, researchers can map species-specific metabolic profiles. Such studies can help elucidate the evolution of UGT enzymes and predict which species may be more susceptible to the toxic effects of drugs or environmental chemicals that are primarily cleared via glucuronidation. nih.gov Research has highlighted significant metabolic differences in rats, mice, quail, and trout, often linked to the substrate specificity of their respective metabolic enzymes. nih.gov

Table 2: Known Species-Specific Differences in Phase II Metabolism Relevant to Sulfamidine

SpeciesKey Metabolic CharacteristicsImplication for Sulfamidine Metabolism
Pigs (Swine) Known to have deficiencies in sulfation (SULT) activity. nih.govMay rely more heavily on glucuronidation, potentially leading to higher formation of this compound compared to other species.
Cats (Feline) Exhibit low glucuronidation (UGT) activity for many substrates. nih.govMay show impaired clearance of sulfamidine, with lower levels of this compound formation.
Dogs (Canine) Deficient in N-acetylation activity for certain compounds. nih.govGlucuronidation is a primary pathway; formation of this compound is a key clearance mechanism.
Marine Mammals Some species, like sea lions, show UGT activity as low as cats, potentially due to pseudogenes like UGT1A6. nih.govMay be highly sensitive to compounds cleared by UGTs, with limited capacity to form glucuronide conjugates.

Advancements in Microfluidic and Organ-on-a-Chip Models for Metabolite Research

Traditional cell culture and animal models often fail to accurately replicate the complex microenvironment of human organs, limiting their predictive value in drug metabolism studies. microfluidics-innovation-center.com Microfluidic and organ-on-a-chip technologies have emerged as revolutionary tools that can mimic the physiological and mechanical functions of organs in vitro. microfluidics-innovation-center.commdpi.com These devices, particularly liver-on-a-chip models, allow for the long-term culture of hepatocytes in a 3D microenvironment with continuous perfusion, closely simulating in vivo conditions. nih.govnih.gov

These advanced models are ideal platforms for studying the formation of metabolites like this compound. nih.gov Researchers can introduce sulfamidine into the system and monitor the metabolic processes in real-time, quantifying the production of its N1-glucuronide metabolite under controlled, physiologically relevant conditions. jkslms.or.kr Organ-on-a-chip systems can also integrate multiple "organs" (e.g., an intestine-liver chip) to study first-pass metabolism or the effects of metabolites on downstream tissues. uvic.ca This technology offers a more accurate, ethical, and cost-effective alternative to animal testing for investigating drug metabolism and metabolite-induced toxicity. uvic.camdpi.com

Integration of Multi-Omics Technologies (e.g., Metabolomics, Proteomics) in Metabolite Discovery

The discovery and characterization of metabolites are being transformed by the integration of multi-omics technologies. biocompare.com This approach combines data from genomics, transcriptomics, proteomics, and metabolomics to provide a holistic understanding of biological systems. mdpi.com In the context of this compound, a multi-omics strategy can elucidate the entire pathway from the gene to the final metabolite.

Proteomics can be used to identify and quantify the specific UGT isoforms responsible for the conversion of sulfamidine to its N1-glucuronide. By analyzing the protein expression levels in liver tissue, researchers can correlate UGT abundance with metabolic activity. mdpi.com

Metabolomics , which focuses on the comprehensive analysis of small molecules, directly measures the levels of this compound and other related metabolites in biological fluids or tissues. nih.gov This provides a direct snapshot of the metabolic phenotype. mdpi.com

By integrating these datasets, researchers can build comprehensive models of sulfamidine metabolism. nih.gov For example, a genomic analysis might identify a polymorphism in a UGT gene, proteomics could confirm that this leads to reduced enzyme expression, and metabolomics would validate this by showing lower levels of this compound in individuals with that polymorphism. This integrated approach is powerful for understanding inter-individual variability in drug metabolism and for discovering novel biomarkers. nih.govmulti-omics-drug-discovery.com

Table 3: Role of Different Omics Technologies in this compound Research

Omics TechnologyAnalyteKey Research Question Answered
Genomics DNAWhat genetic variations in UGT enzymes affect sulfamidine metabolism?
Transcriptomics RNAHow is the expression of UGT genes regulated in response to sulfamidine exposure?
Proteomics ProteinsWhich specific UGT isoforms are responsible for forming this compound and how abundant are they? mdpi.com
Metabolomics MetabolitesWhat are the endogenous levels of this compound and other metabolites in a biological system? nih.gov

Establishment of Certified Reference Materials and Analytical Standards for Global Research Collaboration

The accuracy, reliability, and comparability of analytical data are paramount in scientific research. Certified Reference Materials (CRMs) and analytical standards are the cornerstones of quality assurance in analytical chemistry. nih.gov For this compound, the availability of a high-purity CRM is essential for validating analytical methods, calibrating instruments, and ensuring that results from different laboratories are consistent and comparable.

Organizations like the European Commission's Community Bureau of Reference (BCR) have commissioned the production of reference materials for parent drugs like sulfadimidine in tissues to improve analytical accuracy among member states. nih.gov The production of such materials involves rigorous testing for homogeneity, stability, and purity. nih.gov Commercially, analytical standards for this compound and its isotopically labeled variants (e.g., this compound-d4) are available from various suppliers, facilitating quantitative analysis by methods such as liquid chromatography-mass spectrometry (LC-MS). cymitquimica.combiomall.inscbt.com Establishing globally recognized CRMs, produced and certified under international standards like ISO 17034, is a critical future step. auftragssynthese.comsigmaaldrich.com This will support global research collaborations, regulatory monitoring, and the development of standardized analytical protocols for this important metabolite.

Q & A

Q. What analytical methods are recommended for identifying and quantifying Sulfamidine N1-glucuronide in biological matrices?

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is the gold standard for detecting this compound in plasma, urine, and environmental samples. Key parameters include:

  • Column selection : Reverse-phase C18 columns for metabolite separation .
  • Detection : Use UV absorbance at 270 nm for sulfonamides and tandem MS for glucuronide specificity .
  • Sample preparation : Solid-phase extraction (SPE) or protein precipitation to minimize matrix interference . Example: Vree et al. (1995) validated an HPLC method with 95% recovery for this compound in human plasma, emphasizing calibration with synthetic reference standards .

Q. How do metabolic pathways differ between Sulfamidine and its N1-glucuronide conjugate in vivo?

Sulfamidine undergoes phase I (hydroxylation) and phase II (glucuronidation) metabolism. The N1-glucuronide is formed via UDP-glucuronosyltransferase (UGT) enzymes, primarily UGT1A and UGT2B subfamilies, in hepatic microsomes. Key considerations:

  • Species variability : Human UGT1A1 shows higher activity compared to rodent models .
  • Kinetic parameters : For human liver microsomes, reported KmK_m values range 2–10 mM for glucuronidation, with VmaxV_{max} influenced by genetic polymorphisms .

Advanced Research Questions

Q. How can contradictory pharmacokinetic data for this compound across studies be resolved?

Discrepancies often arise from differences in:

  • Experimental design : Route of administration (oral vs. intravenous) affects bioavailability and metabolite ratios .
  • Analytical sensitivity : Cross-reactivity with N4-acetyl metabolites in immunoassays may skew results; LC-MS mitigates this .
  • Population factors : Renal impairment alters glucuronide clearance, necessitating adjusted dosing models . Methodological resolution : Use physiologically based pharmacokinetic (PBPK) modeling to integrate in vitro kinetic data (e.g., KmK_m, VmaxV_{max}) with patient demographics .

Q. What strategies optimize the synthesis of this compound for in vitro studies?

  • Enzymatic synthesis : Incubate Sulfamidine with recombinant UGT isoforms (e.g., UGT1A9) in presence of UDP-glucuronic acid (UDPGA). Purify via SPE and confirm structure via NMR .
  • Chemical synthesis : Protect reactive amine groups before glucuronyl donor coupling, though yields are lower (<50%) than enzymatic methods . Validation : Compare synthetic products with in vivo metabolites using LC-MS/MS and co-chromatography .

Q. How do environmental factors influence the stability and detection of this compound in aquatic systems?

Stability is pH- and temperature-dependent:

  • Degradation : Hydrolysis occurs at pH > 8, reverting to parent Sulfamidine; stabilize samples with acetic acid .
  • Matrix effects : Organic matter in wastewater binds glucuronides, reducing recovery. Use isotope-labeled internal standards (e.g., 13C^{13}C-Sulfamidine) for quantification .

Methodological Guidance for Data Interpretation

Q. What statistical approaches are critical for analyzing dose-response relationships of this compound?

  • Non-linear regression : Fit glucuronidation rates to Michaelis-Menten models to derive KmK_m and VmaxV_{max} .
  • Multivariate analysis : Use PCA or PLS to identify covariates (e.g., renal function, UGT genotype) affecting metabolite accumulation . Example : Klimas & Mikus (2014) applied AUC ratios of parent drug/metabolite to quantify contribution to pharmacological effects (e.g., 85–96% for morphine-6-glucuronide) .

Q. How to design experiments assessing the ecological risks of this compound in aquatic environments?

  • Exposure modeling : Use LC-MS to measure environmental concentrations and predict bioaccumulation via logDD (octanol-water distribution coefficient) .
  • Toxicity assays : Test on Daphnia magna or zebrafish embryos; compare EC50_{50} values with parent drug to assess metabolite potency .

Data Contradiction Analysis Framework

Issue Resolution Strategy Key References
Variable UGT activityUse isoform-specific recombinant enzymes
Inconsistent recovery ratesStandardize SPE protocols with internal controls
Discrepant PK/PD outcomesIntegrate PBPK modeling with genetic data

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